molecular formula C11H19N3O B7577694 1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol

Cat. No. B7577694
M. Wt: 209.29 g/mol
InChI Key: ICVJJUZNQCHMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The compound is also known as JNJ-31020028 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol acts as a selective inhibitor of the sodium-calcium exchanger (NCX) in cells. NCX is a membrane protein that plays a crucial role in the regulation of intracellular calcium concentration. The inhibition of NCX by the compound results in the reduction of intracellular calcium concentration, which has been linked to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol have been extensively studied. The compound has been shown to have a positive inotropic effect on cardiac cells, which results in an increase in the contractility of the heart. It has also been shown to have a vasodilatory effect on blood vessels, which results in the reduction of blood pressure. In addition, the compound has been shown to have a neuroprotective effect on neurons, which makes it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also highly selective for NCX and does not interact with other membrane proteins. However, the compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for the study of 1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol. One potential direction is the optimization of the compound's pharmacokinetics to improve its bioavailability and half-life. Another direction is the development of new analogs of the compound with improved selectivity and potency. The compound's potential use in the treatment of cancer is also an area of future research. Overall, the study of 1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol has significant potential for the development of new therapeutic agents in various fields of medicine.

Synthesis Methods

The synthesis of 1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with N-(tert-butoxycarbonyl)cyclopent-1-amine in the presence of a base. The reaction results in the formation of an intermediate, which is further reacted with formaldehyde and hydrogen gas to produce the final product.

Scientific Research Applications

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol has found its application in various scientific research fields, including neuroscience, cardiology, and oncology. The compound has been studied for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. In oncology, the compound has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-10(7-13-14-9)6-12-8-11(15)4-2-3-5-11/h7,12,15H,2-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVJJUZNQCHMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol

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